N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide
Description
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide (CAS: Not explicitly provided; related compound in has CAS 921531-56-8) is a pyridazinone derivative characterized by a 4-chlorophenyl-substituted dihydropyridazinone core linked via an ethyl group to a 4-methoxybenzamide moiety. Its molecular formula is inferred as C₂₀H₁₈ClN₃O₃ (based on structural analogs in ).
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-8-4-15(5-9-17)20(26)22-12-13-24-19(25)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERKYYGTSYRLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
It is noted that the compound is soluble in dmso, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogues with Modified Benzamide Substituents
Note: *Hypothetical compound inferred from sulfonamide analogs in .
Sulfonamide Derivatives
Pyridazinone-Acetic Acid Derivatives
Key Comparative Insights
Structural Flexibility: The 4-methoxybenzamide group in the target compound balances lipophilicity and polarity, whereas methyl () or trifluoromethyl (inferred from ) substituents alter logP and metabolic stability.
Physicochemical Properties :
- Molecular Weight : Sulfonamide derivatives (457–460 g/mol) are heavier than benzamide analogs (367–370 g/mol), affecting bioavailability .
- Solubility : Acetic acid derivatives () exhibit higher aqueous solubility due to ionizable carboxylic acid groups.
Synthetic Pathways :
- The target compound likely shares synthesis routes with analogs in , which involve coupling reactions (e.g., Cs₂CO₃/DMF-mediated amide bond formation) .
Biological Relevance: While direct activity data for the target compound is unavailable, the high binding affinity of CPX () suggests pyridazinones as promising scaffolds for inhibiting protein self-association .
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